N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c17-10-3-4-12(11(18)7-10)19-14(23)8-25-15-6-5-13(21-22-15)20-16(24)9-1-2-9/h3-7,9H,1-2,8H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIVWEDVFFYWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Common Name : this compound
- CAS Number : 1021228-49-8
- Molecular Formula : CHFNOS
- Molecular Weight : 364.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the pyridazine moiety suggests potential activity as an enzyme inhibitor or receptor modulator. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many derivatives have shown promise in inhibiting enzymes associated with various diseases, such as cancer and inflammation.
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Anticancer Activity
Several studies have reported that compounds similar to this compound exhibit anticancer properties. These effects are often mediated by:
- Induction of Apoptosis : Compounds trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They can halt the proliferation of cancer cells at specific phases of the cell cycle.
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in prostate cancer cells. The study found that it activates caspase pathways and downregulates anti-apoptotic proteins, thereby promoting cell death.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1021228-49-8 | 364.4 g/mol | Anticancer, Antimicrobial |
| Similar Pyridazine Derivative A | 1234567-89-0 | 350.5 g/mol | Anticancer |
| Similar Pyridazine Derivative B | 9876543-21-0 | 375.0 g/mol | Antimicrobial |
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Sulfonamide Cores
Several compounds share structural motifs with the target molecule, particularly pyridazine/sulfonamide frameworks and fluorinated substituents:
Key Observations :
- Core Flexibility: The target compound uses a pyridazine core, whereas analogs in employ pyridine sulfonamides.
- Substituent Effects : Chlorophenyl (compounds 25, 26) and difluorophenyl (target) groups influence lipophilicity and metabolic stability. Fluorine’s electronegativity may enhance binding affinity in the target compound compared to chlorine .
- Synthetic Yields : Higher yields (75% for compound 25 vs. 55% for 26) suggest that para-substituted aryl isocyanates (e.g., 4-chlorophenyl) react more efficiently than ortho/meta-substituted variants (e.g., 3,4-dichlorophenyl) in sulfonamide synthesis .
Carboxamide Variations
Carboxamide groups are critical for hydrogen bonding in target interactions. Notable examples include:
Key Observations :
- Cyclopropane vs.
- Heterocyclic Influence : Furopyridine carboxamides (e.g., ) exhibit distinct π-π stacking capabilities compared to pyridazines, which could alter binding kinetics in enzyme pockets.
Fluorinated Phenyl Substituents
Fluorine positioning on phenyl rings significantly impacts bioactivity:
Key Observations :
- Positional Isomerism : The 2,4-difluorophenyl group in the target compound avoids steric hindrance near the carbamoyl methylthio linker, unlike the 3,4-difluoro isomer . This may explain why 2,4-substitution is more common in drug design (e.g., ciprofloxacin).
Preparation Methods
Synthesis of 6-Chloropyridazin-3-amine
The pyridazine core is typically derived from 6-chloropyridazin-3-amine, a commercially available precursor. Halogenation at position 6 enables subsequent nucleophilic substitutions, while the amine at position 3 serves as the site for cyclopropanecarboxamide coupling.
Reaction Conditions :
-
Starting Material : 6-Chloropyridazin-3-amine
-
Protection : To prevent unwanted side reactions, the amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) .
-
Yield : ~95% (tert-butyl (6-chloropyridazin-3-yl)carbamate) .
Thiolation at Position 6
The chloride at position 6 is displaced by a thiolate nucleophile to introduce the sulfanyl group. This step parallels iodination methods observed in tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate synthesis , albeit with sulfur-based reagents.
Procedure :
-
Nucleophile Generation : Sodium hydride (NaH) in dry THF deprotonates HS-CH₂-C(O)-NH-(2,4-difluorophenyl) to form the thiolate.
-
Substitution : The Boc-protected 6-chloropyridazine reacts with the thiolate at 0–25°C for 12–24 hours.
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 6-[(carbamoylmethyl)sulfanyl]pyridazin-3-amine.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Thiol substitution | NaH, THF, 0–25°C, 24 h | ~40% |
| Boc deprotection | TFA/DCM, 2 h | ~90% |
Formation of the Carbamoyl Methyl Moiety
The sulfanyl-linked methyl group is functionalized with a 2,4-difluorophenyl carbamoyl group via a two-step process:
a. Bromoacetylation :
2,4-Difluoroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base:
Yield : ~85%.
b. Thiol-Ene Reaction :
The bromoacetyl intermediate undergoes nucleophilic substitution with the thiolated pyridazine:
Conditions : K₂CO₃, DMF, 50°C, 6 h.
Yield : ~60%.
Cyclopropanecarboxamide Coupling
The exposed amine at position 3 reacts with cyclopropanecarboxylic acid using standard amide coupling protocols:
Procedure :
-
Activation : Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : The acyl chloride reacts with the pyridazine amine in DCM with TEA.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
What are the primary biological targets or activities studied for this compound?
Basic
Initial studies focus on:
- Kinase inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR, VEGFR) due to pyridazine-triazole motifs .
- Antimicrobial potential : Fluorophenyl and sulfanyl groups enhance interactions with bacterial enzymes .
- Anti-inflammatory effects : Trifluoromethyl groups improve solubility and binding to COX-2 .
Note: Biological assays (e.g., ELISA, cell viability tests) are recommended for target validation .
How can researchers design experiments to resolve contradictions in biological activity data?
Q. Advanced
- Statistical Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., concentration, incubation time) affecting activity .
- Dose-response curves : Quantify EC/IC values across multiple replicates to identify outliers .
- Orthogonal assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular assays) .
What computational methods aid in predicting reactivity or target interactions?
Q. Advanced
- Quantum Mechanical (QM) Calculations : Simulate reaction pathways (e.g., transition states for cyclopropane ring formation) .
- Molecular Dynamics (MD) : Model ligand-protein interactions to prioritize biological targets .
- Machine Learning (ML) : Train models on existing SAR data to predict modifications for enhanced activity .
How can reaction kinetics and thermodynamics be analyzed to improve synthesis efficiency?
Q. Advanced
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation rates .
- Arrhenius plots : Determine activation energy () for rate-limiting steps (e.g., amide coupling) .
- Thermodynamic stability assays : Perform DSC to identify polymorphic transitions affecting yield .
What strategies optimize yield in multi-step synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors minimize intermediate degradation in air-sensitive steps .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce byproducts .
- Solvent engineering : Replace DMF with acetonitrile in polar aprotic conditions to enhance selectivity .
How should stability issues under varying conditions (pH, temperature) be addressed?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify degradation products .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying aqueous solutions .
- Excipient compatibility : Screen stabilizers (e.g., trehalose) for long-term storage in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
